2-(Undecylsulfanyl)naphthalene
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Overview
Description
2-(Undecylsulfanyl)naphthalene is an organic compound characterized by a naphthalene ring substituted with an undecylsulfanyl group at the second position. This compound belongs to the class of polycyclic aromatic hydrocarbons, which are known for their stability and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Undecylsulfanyl)naphthalene typically involves the reaction of naphthalene with an undecylsulfanyl reagent under specific conditions. One common method is the nucleophilic substitution reaction where naphthalene is treated with an undecylsulfanyl halide in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar nucleophilic substitution techniques. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure settings .
Chemical Reactions Analysis
Types of Reactions: 2-(Undecylsulfanyl)naphthalene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, desulfurized naphthalene.
Substitution: Nitro, sulfonic, and halogenated derivatives.
Scientific Research Applications
2-(Undecylsulfanyl)naphthalene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Undecylsulfanyl)naphthalene involves its interaction with various molecular targets and pathways. The sulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The naphthalene ring can participate in π-π interactions, affecting its binding to proteins and other macromolecules .
Comparison with Similar Compounds
Naphthalene: The parent compound, known for its aromatic stability and use in various chemical applications.
2-Naphthalenesulfonic acid: A sulfonated derivative with different chemical properties and applications.
Phenanthrene: Another polycyclic aromatic hydrocarbon with similar reactivity but different structural characteristics.
Uniqueness: 2-(Undecylsulfanyl)naphthalene is unique due to the presence of the long undecylsulfanyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobic or lipophilic characteristics .
Properties
CAS No. |
47231-80-1 |
---|---|
Molecular Formula |
C21H30S |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2-undecylsulfanylnaphthalene |
InChI |
InChI=1S/C21H30S/c1-2-3-4-5-6-7-8-9-12-17-22-21-16-15-19-13-10-11-14-20(19)18-21/h10-11,13-16,18H,2-9,12,17H2,1H3 |
InChI Key |
HRZUGKGXYGEJRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCSC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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